![molecular formula C11H12ClNO B14854868 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines.
Méthodes De Préparation
The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves a multi-step process:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.
Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.
Reduction and De-ketalation: Finally, the ketal is reduced and de-ketalated under acidic conditions to produce this compound.
Analyse Des Réactions Chimiques
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs like Tolvaptan, which is used to treat hyponatremia associated with heart failure and liver cirrhosis.
Biological Studies: The compound is used in the study of vasopressin V2 receptor antagonists, which are crucial in understanding water retention and kidney function.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with molecular targets such as the vasopressin V2 receptor. By acting as an antagonist, it inhibits the receptor’s activity, leading to increased excretion of water without electrolyte loss. This mechanism is particularly useful in treating conditions like hyponatremia .
Comparaison Avec Des Composés Similaires
9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other benzazepine derivatives such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: This compound is structurally similar but lacks the methyl group at the 7th position.
Tolvaptan: A well-known vasopressin V2 receptor antagonist, which is synthesized using this compound as an intermediate.
These comparisons highlight the unique structural features and applications of this compound in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
9-chloro-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Clé InChI |
DKHWKKZBHIBURI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Cl)NCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
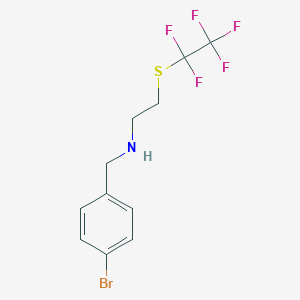
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)

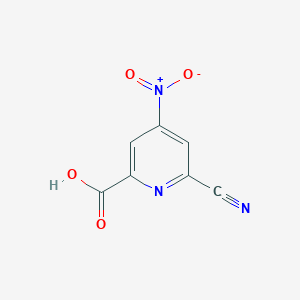

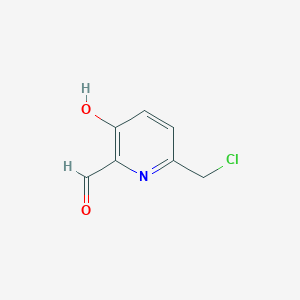
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
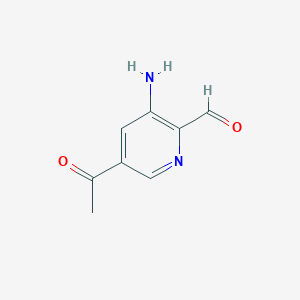
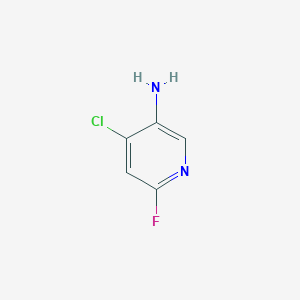
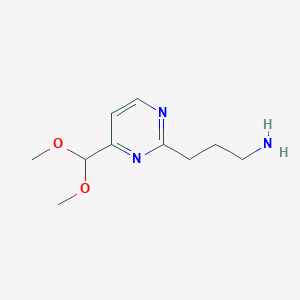
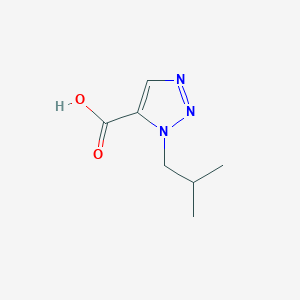
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
